N-(3,5-difluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
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Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O2/c1-12-5-3-4-6-17(12)26-20-24-13(2)7-18-27-28(21(31)29(18)20)11-19(30)25-16-9-14(22)8-15(23)10-16/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPGOZUGKJDKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC(=CC(=C4)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
1,2,4-triazoles, a key structural component of this compound, are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors. This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that 1,2,4-triazoles have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities. This suggests that this compound may affect multiple biochemical pathways related to these activities.
Result of Action
Similar compounds have shown significant inhibitory activity against various diseases. This suggests that this compound may have similar effects.
Biological Activity
N-(3,5-difluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a novel compound with emerging biological significance. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C₁₉H₂₂F₂N₅O₂
The compound features a complex structure incorporating a triazole and pyrimidine moiety, which are known to enhance biological activity in pharmacological contexts. The presence of fluorine atoms is often associated with increased metabolic stability and bioactivity.
Research indicates that this compound may interact with various biological targets, including:
- Kinases: Similar compounds have been shown to inhibit kinases involved in cancer pathways. For instance, inhibitors targeting the PI3K/Akt signaling pathway have demonstrated efficacy in reducing tumor growth in xenograft models .
- Receptors: The compound may also exhibit activity against specific receptors involved in cellular signaling and proliferation. This is particularly relevant in the context of cancer treatment where receptor modulation can lead to reduced tumorigenesis.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds with similar structures. For example:
- In vitro studies demonstrate that derivatives of triazole and pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- In vivo studies using xenograft models indicate that these compounds can effectively inhibit tumor growth at specific dosages .
Other Pharmacological Effects
Beyond anticancer properties, compounds similar to this compound have shown:
- Anti-inflammatory effects: By inhibiting pro-inflammatory cytokines and pathways.
- Antimicrobial activity: Some derivatives exhibit activity against bacterial strains and fungi.
Case Studies
- Study on Anticancer Efficacy:
- Inflammation Model:
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the anticancer properties of this compound. The synthesis and evaluation of similar triazole derivatives have shown promising results against various cancer cell lines. For instance, compounds with structural similarities demonstrated significant growth inhibition percentages in cancer cells such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively .
Case Study: Synthesis and Activity Evaluation
A study synthesized a range of triazolo-pyrimidine derivatives and evaluated their anticancer activities. The compound under discussion was part of a broader class that exhibited notable cytotoxic effects against multiple human cancer cell lines. The findings suggested that modifications in the chemical structure could enhance biological activity, indicating the need for further exploration of structure-activity relationships (SAR) in triazolo derivatives .
Antimicrobial Activity
In addition to its anticancer potential, N-(3,5-difluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has been investigated for its antimicrobial properties. Compounds with similar moieties have shown effectiveness against various bacterial strains and fungi.
Experimental Findings
Research on novel pyrimidine derivatives indicated that certain compounds exhibited antifungal and antibacterial activities. The bioassays demonstrated that these derivatives could inhibit the growth of pathogenic microorganisms at specific concentrations . This suggests that the compound may be explored further as a potential antimicrobial agent.
Neuropharmacology
The neuropharmacological applications of this compound are also noteworthy. Compounds containing triazole rings have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
